ノルデプレニル

概要

説明

科学的研究の応用

Neuropharmacological Applications

1.1 Parkinson's Disease Treatment

Nordeprenyl is primarily recognized for its role in the treatment of Parkinson's disease. As a metabolite of deprenyl (selegiline), it exhibits similar properties in inhibiting monoamine oxidase B, which is crucial for managing dopamine levels in the brain. Clinical studies have shown that early treatment with deprenyl can delay the need for L-dopa therapy in Parkinson's patients by slowing disease progression. For instance, a study indicated that patients treated with deprenyl delayed the initiation of L-dopa therapy by an average of 236 days compared to placebo .

Table 1: Clinical Outcomes of Nordeprenyl in Parkinson's Disease

| Study Reference | Treatment Group | Time to L-Dopa Initiation (Days) | Disease Progression Rate Reduction (%) |

|---|---|---|---|

| Deprenyl | 548.9 | 40-83 | |

| Control | 312.1 | - |

Pharmacokinetics and Metabolism

2.1 Metabolic Pathways

Nordeprenyl undergoes various metabolic processes, producing several active metabolites such as levoamphetamine and para-hydroxy-methamphetamine. These metabolites contribute to its pharmacological effects, including sympathomimetic activity and potential neuroprotective properties .

Table 2: Metabolites of Nordeprenyl

| Metabolite | Activity |

|---|---|

| Levoamphetamine | Norepinephrine-dopamine releaser |

| Para-hydroxy-methamphetamine | Active metabolite |

Recent research indicates that nordeprenyl exhibits neuroprotective and antioxidant properties that may be independent of its monoamine oxidase inhibition activity. Studies suggest that both nordeprenyl and deprenyl can inhibit glyceraldehyde-3-phosphate dehydrogenase, contributing to their neuroprotective effects .

Case Studies

Case Study 1: Efficacy in Diabetic Models

A study investigating the pharmacokinetics of deprenyl and its metabolites in diabetic rats revealed that urinary elimination was significantly faster in diabetic subjects compared to controls. This finding suggests that metabolic alterations in diabetic patients could influence the dosing and effectiveness of nordeprenyl-based therapies .

Case Study 2: PET Imaging in Neurodegeneration

In clinical applications, [11C]L-deprenyl-D2 has been employed to visualize astrocytic activity in conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS). The ability to assess astrocytosis provides valuable insights into the pathophysiology of these neurodegenerative diseases and aids in monitoring disease progression .

作用機序

デスメチルセレギリンは、以下のメカニズムを通じて効果を発揮します。

MAO-B阻害: デスメチルセレギリンは、脳内のドーパミン分解を担う酵素であるモノアミン酸化酵素B(MAO-B)を選択的で不可逆的に阻害します.

カテコールアミン活性増強: この化合物は、ドーパミンやノルエピネフリンなどの神経伝達物質のレベルを上昇させることによって、カテコールアミン活性を高めます.

分子標的と経路: デスメチルセレギリンは、MAO-B酵素を標的にし、脳内のドーパミン系およびノルアドレナリン系を調節します.

6. 類似の化合物との比較

デスメチルセレギリンは他のMAO-B阻害剤と似ていますが、独自の特性を持っています。

生化学分析

Biochemical Properties

Nordeprenyl plays a crucial role in biochemical reactions, particularly in the inhibition of MAO-B. This enzyme is responsible for the oxidative deamination of monoamines, including neurotransmitters such as dopamine. By inhibiting MAO-B, Nordeprenyl increases the levels of dopamine in the brain, which is beneficial in the treatment of neurodegenerative diseases like Parkinson’s disease . Additionally, Nordeprenyl interacts with various biomolecules, including glyceraldehyde-3-phosphate dehydrogenase and poly (ADP-ribose) polymerase, contributing to its neuroprotective effects .

Cellular Effects

Nordeprenyl exerts significant effects on various cell types and cellular processes. It has been shown to enhance cell-cell adhesion and prevent the toxicity of selective neurotoxins . Nordeprenyl also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the activity of kinase cascades and pro- and anti-apoptotic proteins, thereby maintaining mitochondrial integrity and promoting cell survival .

Molecular Mechanism

The molecular mechanism of Nordeprenyl involves several key interactions at the molecular level. It binds to and inhibits MAO-B, leading to increased dopamine levels in the brain . Nordeprenyl also interacts with other biomolecules, such as thioredoxin, which plays a role in its cytoprotective mechanism . Furthermore, Nordeprenyl’s anti-apoptotic activity is mediated through the modulation of gene expression and the inhibition of apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nordeprenyl have been observed to change over time. The compound is stable when stored at low temperatures (−20°C) for up to 9 months . Long-term studies have shown that Nordeprenyl maintains its neuroprotective properties and continues to inhibit MAO-B effectively over extended periods

Dosage Effects in Animal Models

The effects of Nordeprenyl vary with different dosages in animal models. At low doses, Nordeprenyl has been shown to promote neuroprotection and enhance dopamine levels without significant adverse effects . At higher doses, it may lead to toxic effects, including increased oxidative stress and potential damage to neuronal cells

Metabolic Pathways

Nordeprenyl is primarily metabolized by cytochrome P450 enzymes in the brain, leading to the formation of methamphetamine and other metabolites . These metabolic pathways involve the oxidation of Nordeprenyl, which is catalyzed by enzymes such as CYP2A and CYP3A . The metabolites of Nordeprenyl contribute to its overall pharmacological effects, including its neuroprotective properties .

Transport and Distribution

Nordeprenyl is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on MAO-B . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its localization to specific tissues and cellular compartments .

Subcellular Localization

The subcellular localization of Nordeprenyl is critical for its activity and function. It is primarily localized in the mitochondria, where it inhibits MAO-B and prevents the formation of reactive oxygen species . Nordeprenyl’s targeting to the mitochondria is facilitated by specific signals and post-translational modifications that direct it to this organelle . This localization is essential for its neuroprotective effects and its role in maintaining cellular homeostasis.

準備方法

デスメチルセレギリンの合成には、以下の手順が含まれます。

出発物質: 合成は、N-プロパルギル-L-アンフェタミンの調製から始まります。

反応条件: 反応には、通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で、プロパルギルブロミドとL-アンフェタミンを使用します.

工業生産:

化学反応の分析

デスメチルセレギリンは、いくつかの種類の化学反応を起こします。

酸化: デスメチルセレギリンは、レボアンフェタミンを含むさまざまな代謝産物に変換されるように酸化することができます.

置換: デスメチルセレギリンは、特にプロパルギル基を含む置換反応に関与することができます.

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤があります.

4. 科学研究の応用

デスメチルセレギリンは、さまざまな科学研究の応用について研究されています。

類似化合物との比較

Desmethylselegiline is similar to other MAO-B inhibitors, but it has unique properties:

Selegiline: Desmethylselegiline is an active metabolite of selegiline and shares similar MAO-B inhibitory properties.

Rasagiline: Another MAO-B inhibitor, rasagiline, is more potent and has been approved for medical use.

Safinamide: Safinamide is a reversible MAO-B inhibitor with additional glutamate-modulating properties.

生物活性

Nordeprenyl, also known as desmethyldeprenyl, is a significant metabolite of deprenyl (selegiline), a selective monoamine oxidase B (MAO-B) inhibitor. This compound has garnered attention for its potential neuroprotective effects and its role in various neurological conditions. Below, we explore the biological activity of nordeprenyl, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Nordeprenyl

Nordeprenyl is primarily known for its role in the metabolism of deprenyl. Upon administration, deprenyl is metabolized into several compounds, including nordeprenyl, methamphetamine, and amphetamine . Nordeprenyl itself exhibits biological activity that may contribute to the therapeutic effects observed with deprenyl.

Nordeprenyl acts as an irreversible inhibitor of MAO-B, similar to deprenyl. The inhibition of MAO-B leads to increased levels of dopamine and other monoamines in the brain, which is particularly beneficial in neurodegenerative diseases such as Parkinson's disease. The compound binds covalently to the enzyme during its catalytic cycle, effectively reducing its activity .

Pharmacological Properties

- Neuroprotective Effects :

- Antioxidant Activity :

- Potential Antidepressant Effects :

Research Findings

Numerous studies have investigated the biological activity of nordeprenyl:

- Metabolism and Excretion : A study on rats indicated that nordeprenyl is one of the metabolites formed from deprenyl metabolism in the liver. The metabolic pathways involved suggest that nordeprenyl may play a role in the pharmacokinetics of deprenyl .

- Neuroimaging Studies : Nordeprenyl has been utilized as a precursor in positron emission tomography (PET) imaging studies to assess astrocytosis in neurodegenerative diseases. This application highlights its relevance in understanding disease mechanisms and monitoring progression .

- Case Studies : Clinical observations have noted improvements in cognitive function and motor skills in patients with Parkinson's disease treated with deprenyl, potentially attributable to nordeprenyl's activity as a metabolite .

Data Table

| Property | Description |

|---|---|

| Chemical Name | Nordeprenyl (Desmethyldeprenyl) |

| Mechanism | Irreversible MAO-B inhibitor |

| Neuroprotective | Protects against oxidative stress and apoptosis |

| Antioxidant | Reduces damage from reactive oxygen species |

| Clinical Use | Potential treatment for Parkinson's disease and other neurodegenerative disorders |

特性

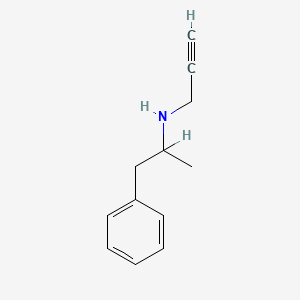

IUPAC Name |

1-phenyl-N-prop-2-ynylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFAJPMQSFXDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2588-96-7 (hydrochloride) | |

| Record name | Desmethylselegiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30891483 | |

| Record name | Nordeprenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18913-84-3 | |

| Record name | Desmethylselegiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nordeprenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does desmethylselegiline exert its effects on the central nervous system?

A1: Desmethylselegiline primarily acts as an irreversible inhibitor of monoamine oxidase type B (MAO-B) [, , , , , , , , , ]. MAO-B is an enzyme involved in the breakdown of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. By inhibiting MAO-B, desmethylselegiline increases dopamine levels in the brain [].

Q2: Does desmethylselegiline possess any neuroprotective properties?

A2: Research suggests that desmethylselegiline may have neuroprotective effects independent of its MAO-B inhibitory action. Studies in cultured mouse astrocytes demonstrate that both selegiline and desmethylselegiline can stimulate the synthesis of neurotrophic factors such as nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF) []. These neurotrophic factors are vital for the survival and function of neurons. Additionally, desmethylselegiline has been shown to protect dopaminergic neurons from excitotoxicity in vitro [].

Q3: Does desmethylselegiline influence nicotine metabolism?

A3: Interestingly, desmethylselegiline has been found to inhibit nicotine metabolism in both mice and humans []. This inhibition occurs through the competitive and mechanism-based inhibition of cytochrome P450 2A6 (CYP2A6), a key enzyme involved in nicotine metabolism. This interaction may have implications for the potential use of selegiline as a smoking cessation aid.

Q4: How is desmethylselegiline metabolized in the body?

A4: Desmethylselegiline is a major metabolite of selegiline, formed through N-demethylation by cytochrome P450 enzymes, primarily CYP2B6 []. Other enzymes involved in desmethylselegiline formation include CYP1A2 and CYP3A4 [, ]. Further metabolism of desmethylselegiline leads to the formation of l-methamphetamine and l-amphetamine [, , , , , , , , , , , , ].

Q5: How does the administration route affect the pharmacokinetic profile of desmethylselegiline?

A5: Oral administration of selegiline leads to significant first-pass metabolism, resulting in relatively low plasma levels of selegiline and higher levels of metabolites like desmethylselegiline [, ]. Transdermal administration of selegiline bypasses first-pass metabolism, leading to higher plasma levels of selegiline and lower levels of metabolites compared to oral administration [, ].

Q6: What is the molecular formula and weight of desmethylselegiline hydrochloride?

A6: The molecular formula of desmethylselegiline hydrochloride is C12H16N+.Cl-, and its molecular weight is 210.72 g/mol [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。